molecular formula C10H12O5 B12069169 Methyl 2-hydroxy-4-(methoxymethoxy)benzoate

Methyl 2-hydroxy-4-(methoxymethoxy)benzoate

Cat. No.: B12069169
M. Wt: 212.20 g/mol
InChI Key: YFGLREVHTOTATO-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-4-(methoxymethoxy)benzoate ( 130483-44-2) is a benzoate ester compound supplied for research purposes. With a molecular formula of C10H12O5 and a molecular weight of 212.20 g/mol, this chemical serves as a versatile building block and protected intermediate in organic synthesis . The methoxymethoxy (MOM) protecting group on the aromatic ring is a key functional feature, allowing chemists to temporarily mask a phenolic hydroxyl group during multi-step synthetic sequences. This protection is crucial for achieving regioselectivity in complex molecule construction. While specific biological applications for this exact compound are not detailed in the literature, structurally similar salicylate derivatives are widely used in the enantioselective synthesis of natural products and other bioactive molecules . Researchers value this compound for its potential in developing novel chemical entities. This product is designated For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal uses. It requires storage at 2-8°C . Please refer to the Safety Data Sheet for proper handling guidelines.

Properties

Molecular Formula

C10H12O5

Molecular Weight

212.20 g/mol

IUPAC Name

methyl 2-hydroxy-4-(methoxymethoxy)benzoate

InChI

InChI=1S/C10H12O5/c1-13-6-15-7-3-4-8(9(11)5-7)10(12)14-2/h3-5,11H,6H2,1-2H3

InChI Key

YFGLREVHTOTATO-UHFFFAOYSA-N

Canonical SMILES

COCOC1=CC(=C(C=C1)C(=O)OC)O

Origin of Product

United States

Preparation Methods

Core Synthetic Strategy

The synthesis of methyl 2-hydroxy-4-(methoxymethoxy)benzoate centers on two critical steps:

  • Methoxymethyl (MOM) protection of the 4-hydroxy group on 2,4-dihydroxybenzoic acid.

  • Esterification of the carboxylic acid moiety with methanol.

The MOM group serves as a temporally stable protecting group, allowing selective reactivity at the 2-hydroxy position in downstream applications.

MOM Protection of 2,4-Dihydroxybenzoic Acid

Reagents :

  • 2,4-Dihydroxybenzoic acid

  • Methoxymethyl chloride (MOMCl)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

Procedure :

  • Dissolve 2,4-dihydroxybenzoic acid in anhydrous DMF under nitrogen.

  • Add K₂CO₃ (2.2 equiv) and MOMCl (1.1 equiv) dropwise at 0°C.

  • Stir at room temperature for 12 hours.

  • Quench with ice-water, extract with ethyl acetate, and purify via column chromatography (cyclohexane:EtOAc 3:1).

Yield : 85–90%
Key Challenge : Competing protection of the 2-hydroxy group is minimized due to steric hindrance from the carboxylic acid.

Esterification of the Carboxylic Acid

Reagents :

  • 2-Hydroxy-4-(methoxymethoxy)benzoic acid

  • Methanol (MeOH)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (CH₂Cl₂)

Procedure :

  • Dissolve the MOM-protected acid in CH₂Cl₂/MeOH (4:1).

  • Add DCC (1.5 equiv) and DMAP (0.2 equiv).

  • Stir at room temperature for 24 hours.

  • Filter precipitated dicyclohexylurea and concentrate. Purify via flash chromatography.

Yield : 75–80%
Alternative Method : Sulfuric acid-catalyzed esterification (reflux, 6 hours) yields 65–70% but risks MOM group cleavage.

Regioselectivity and Side Reactions

  • Ortho-Effect : The 2-hydroxy group’s proximity to the carboxylic acid reduces its nucleophilicity, favoring MOM protection at the 4-position.

  • Byproducts : Overprotection (di-MOM derivative) occurs if excess MOMCl is used, necessitating precise stoichiometry.

Optimization and Industrial Scalability

Catalytic Innovations

  • DMAP Acceleration : DMAP enhances esterification efficiency by activating the carboxylic acid as a reactive intermediate.

  • Solvent Systems : Anhydrous DMF ensures high MOMCl reactivity, while CH₂Cl₂/MeOH minimizes ester hydrolysis during DCC-mediated esterification.

Industrial Production Considerations

ParameterLaboratory ScaleIndustrial Scale
Reaction Time24–36 hours8–12 hours (flow reactor)
Yield70–80%85–90%
PurificationColumn ChromatographyCrystallization

Continuous flow reactors reduce processing time and improve yield consistency.

Characterization and Quality Control

Spectroscopic Data

TechniqueKey Signals
¹H NMR (DMSO-d₆)δ 3.75 (s, 3H, MOM-OCH₃), 6.38–7.62 (m, Har)
¹³C NMR δ 55.38 (MOM-OCH₃), 166.52 (C=O)
MS m/z 212 [M+] (100%), 150 [M−MeOH]

Fragmentation patterns confirm the loss of methanol (m/z 32) from the MOM group.

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile:water 60:40).

  • Melting Point : 130–135°C (decomposition observed above 140°C).

Comparative Analysis of Methodologies

MethodAdvantagesLimitations
DCC/DMAP EsterificationHigh yield, mild conditionsCostly reagents
H₂SO₄ CatalysisLow-cost, simple setupRisk of MOM cleavage

The DCC/DMAP method is preferred for lab-scale synthesis, while H₂SO₄ may suit bulk production with optimized quenching .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-4-(methoxymethoxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The methoxy and methoxymethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of 2-hydroxy-4-(methoxymethoxy)benzoic acid.

    Reduction: Formation of 2-hydroxy-4-(methoxymethoxy)benzyl alcohol.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Synthesis of Bioactive Compounds

One of the primary applications of methyl 2-hydroxy-4-(methoxymethoxy)benzoate is in the enantioselective synthesis of bioactive natural products. Specifically, it is utilized in the synthesis of (+)-coriandrone A and B, which are compounds known for their biological activity. The compound serves as a precursor in the synthetic pathways leading to these natural products, demonstrating its importance in medicinal chemistry and drug development .

Case Study: Synthesis of Coriandrone A and B

  • Objective : To synthesize (+)-coriandrone A and B using this compound.
  • Methodology : The compound is employed as a starting material in a series of reactions that involve selective functionalization.
  • Results : The synthesis yielded high purity of the target compounds, showcasing the effectiveness of this compound as a synthetic intermediate.

Pharmaceutical Intermediate

This compound is also recognized for its role as an intermediate in the preparation of various pharmaceuticals. It can be converted into more complex structures that exhibit therapeutic effects, particularly in oncology.

Table 1: Pharmaceutical Applications

ApplicationCompound DerivedTherapeutic Use
Synthesis of BenzodioxazolesDerived from this compoundCancer treatment (EZH1 and EZH2 inhibitors)
Preparation of Dihydroxy CompoundsVarious derivativesAntimicrobial and anti-inflammatory

Antifeedant Activity

Research has indicated that this compound exhibits potential antifeedant properties, making it useful in agricultural applications for protecting crops from pests. Bioassays conducted on various methyl hydroxy-methoxybenzoates have shown that certain derivatives can deter herbivory by insects.

Case Study: Antifeedant Activity Testing

  • Objective : To evaluate the antifeedant properties of synthesized methyl hydroxy-methoxybenzoates.
  • Methodology : Ten isomers, including this compound, were tested for their effectiveness against common pests.
  • Results : The compound demonstrated significant antifeedant activity, suggesting its potential use in sustainable agriculture .

Mechanism of Action

The mechanism of action of Methyl 2-hydroxy-4-(methoxymethoxy)benzoate involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxymethoxy groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s closest analogs differ in substituent type, position, or protection groups. Key comparisons include:

Table 1: Structural and Functional Group Comparisons
Compound Name Substituents (Position) Key Features
Methyl 2-hydroxy-4-methoxybenzoate 2-OH, 4-OCH₃ Lacks methoxymethoxy group; higher polarity due to free hydroxyl
Methyl 4-methoxybenzoate 4-OCH₃ No hydroxyl group; simpler ester with para-methoxy substitution
Methyl 2-hydroxy-3-methoxybenzoate 2-OH, 3-OCH₃ Ortho hydroxyl and meta methoxy; distinct steric/electronic effects
Methyl 2-hydroxy-4-(trifluoromethyl)benzoate 2-OH, 4-CF₃ Electron-withdrawing CF₃ group alters reactivity and lipophilicity
Key Observations :
  • Methoxy vs. This modification may also reduce hydrogen-bonding capacity, affecting solubility .
  • Positional Isomerism : Shifting substituents (e.g., 4-OCH₃ vs. 3-OCH₃) significantly alters physicochemical properties. For instance, Methyl 2-hydroxy-4-methoxybenzoate exhibits higher reported bioactivity (100% in unspecified assays) compared to its 3-methoxy analog (69%) .

Biological Activity

Methyl 2-hydroxy-4-(methoxymethoxy)benzoate is a chemical compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, including its antioxidant, antibacterial, and antiproliferative effects, supported by various studies and data.

Chemical Structure and Properties

This compound features a benzoate structure with hydroxyl and methoxy substituents. This configuration is significant as it influences the compound's reactivity and biological interactions. The presence of hydroxyl groups is known to enhance antioxidant properties through hydrogen donation.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit strong antioxidant activity. For instance, derivatives with methoxy and hydroxy groups have been shown to stabilize free radicals effectively. In comparative studies, this compound demonstrated significant antioxidative capabilities, surpassing standard antioxidants such as butylated hydroxytoluene (BHT) in various assays, including DPPH and ABTS tests .

Compound IC50 (µM) Assay Type
This compound3.1DPPH
BHT5.0DPPH

Antibacterial Activity

This compound has exhibited notable antibacterial properties against various strains of bacteria. Specifically, it showed selective activity against Gram-positive bacteria, including Enterococcus faecalis, with a minimum inhibitory concentration (MIC) of 8 µM . Such findings suggest its potential application in developing antibacterial agents.

Antiproliferative Activity

The antiproliferative effects of this compound have been explored in cancer cell lines. In vitro studies revealed that the compound inhibited the growth of several cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer), with IC50 values ranging from 1.2 to 5.3 µM . These results indicate that the compound may have therapeutic potential in oncology.

Cell Line IC50 (µM)
MCF-71.2
HCT1163.7
HEK2935.3

Case Studies

Several case studies have highlighted the biological activity of similar compounds:

  • Antioxidant Properties : A study on methoxy-substituted benzoic acids demonstrated enhanced antioxidant activity due to the presence of hydroxyl groups, supporting the hypothesis that this compound may function similarly.
  • Antibacterial Efficacy : Research on related compounds indicated that modifications in the methoxy group can significantly affect antibacterial potency, suggesting that methyl substitutions could optimize activity against specific bacterial strains.
  • Cancer Cell Inhibition : Investigations into structurally similar compounds have shown that specific substitutions can lead to selective antiproliferative effects on cancer cells, reinforcing the need for further exploration of this compound in cancer therapy.

Q & A

Q. Table 1: Key Spectroscopic Data

TechniqueKey Peaks/AssignmentsReference
1H NMR δ 3.34 (s, 3H, OCH₃), δ 5.18 (s, 2H, OCH₂O)
IR 1705 cm⁻¹ (C=O), 3200 cm⁻¹ (OH)
ESI-MS [M+H]+ m/z 242.1

Q. Table 2: Stability Under Accelerated Conditions

ConditionDegradation (%)Major Degradants
40°C/75% RH, 4w<5%Hydrolyzed benzoic acid

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